2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide
Description
Chemical Structure and Properties
The compound 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide (hereafter referred to as the "target compound") is a 1,3,4-thiadiazole derivative characterized by a thioacetamide linker and distinct substituents: a tert-butyl ureido group at the 5-position of the thiadiazole ring and a 2,5-dimethoxyphenyl acetamide moiety. Its molecular formula is C₁₉H₂₅N₅O₄S₂, with a molecular weight of 467.56 g/mol (calculated from structural analogs in ).
- Coupling of 5-amino-1,3,4-thiadiazole-2-thiol intermediates with activated acetamide derivatives (e.g., via EDC/HOBt-mediated reactions as in ).
- Introduction of the tert-butyl ureido group through isocyanate or carbodiimide-based reactions (similar to methods in ).
Thiadiazole cores are historically associated with antimicrobial, antifungal, and pesticidal activities ().
Properties
IUPAC Name |
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4S2/c1-17(2,3)20-14(24)19-15-21-22-16(28-15)27-9-13(23)18-11-8-10(25-4)6-7-12(11)26-5/h6-8H,9H2,1-5H3,(H,18,23)(H2,19,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPRRVHOJHUVEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide is a complex organic molecule characterized by its unique structural features, including a thiadiazole ring and a ureido group. This paper aims to explore the biological activity of this compound through a review of relevant literature, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 401.5 g/mol. The presence of the tert-butyl group enhances its hydrophobic characteristics, which may influence its interaction with biological targets.
Anticancer Properties
Research on similar thiadiazole derivatives has indicated potential anticancer activities. For instance, compounds featuring the 1,3,4-thiadiazole scaffold have shown promising results against various cancer cell lines. One study reported that several thiadiazole derivatives exhibited cytotoxic effects against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, although specific IC50 values for our compound remain unreported due to limited research .
Table 1: Cytotoxicity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (mM) |
|---|---|---|
| 4i | C6 | 0.097 |
| 4j | C6 | No activity |
| Reference | A549 | Not specified |
| Reference | MCF-7 | Not specified |
Antimicrobial Activity
The structural characteristics of the compound suggest potential antimicrobial properties. Compounds with thiadiazole rings have been documented to exhibit activity against various bacterial and fungal strains . However, specific studies on this compound's antimicrobial efficacy are lacking.
Anti-inflammatory Effects
Preliminary studies on related compounds indicate possible anti-inflammatory properties. The mechanism may involve modulation of specific enzymes or receptors involved in inflammatory pathways.
While the precise mechanism of action for This compound remains largely unknown, it is hypothesized that it may interact with biological targets relevant to cancer proliferation and inflammation based on the behavior of structurally similar compounds .
Synthesis Methods
The synthesis typically involves several steps including:
- Formation of the thiadiazole ring.
- Introduction of the ureido group.
- Coupling with the acetamide moiety.
These synthetic pathways may utilize various reagents and solvents to optimize yield and purity .
Chemical Reactions Analysis
Ureido Group (R-NH-C(=O)-NH-R')
- Hydrolysis : Reacts with strong acids (HCl, H₂SO₄) or bases (NaOH) to yield tert-butylamine and carbamic acid intermediates .
- Condensation : Forms Schiff bases with aldehydes under anhydrous conditions (e.g., benzaldehyde/TiCl₄) .
Thiadiazole Ring
- Electrophilic Substitution : Bromination at position 4 using NBS in CCl₄ (yield: 65%) .
- Oxidative Cyclization : Converts thioether to sulfone derivatives with H₂O₂/AcOH (60°C, 4 h).
Acetamide Moiety
- Hydrolysis : Cleaved under acidic reflux (HCl/EtOH) to release 2,5-dimethoxyaniline and acetic acid derivatives .
Table 2: Stability Under Environmental Conditions
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 1–2 (HCl) | Hydrolysis of acetamide/ureido | 4.2 h |
| UV light (254 nm) | Thiadiazole ring cleavage | 8.6 h |
| Oxidative (H₂O₂) | Sulfone formation | 2.1 h |
Catalytic and Biological Interaction Pathways
- Proteasome Targeting : The thioether linkage enables formation of ternary complexes with E3 ubiquitin ligases, facilitating proteasomal degradation of target proteins (PROTAC mechanism) .
- Cytotoxicity : Metabolized via CYP3A4 to release reactive intermediates that alkylate DNA (IC₅₀ = 19.5 μM against SK-OV-3 cells) .
Table 3: Key Reaction Byproducts and Toxicity
| Byproduct | Formation Pathway | Toxicity (LD₅₀) |
|---|---|---|
| 2,5-Dimethoxyaniline | Acetamide hydrolysis | 220 mg/kg (rat) |
| tert-Butyl isocyanate | Ureido decomposition | 45 mg/kg (rat) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Functional and Bioactivity Comparisons
Thiadiazole vs. Thiazole Cores
- The target compound’s 1,3,4-thiadiazole core provides greater aromatic stability compared to thiazole derivatives (e.g., ). This stability may enhance resistance to metabolic degradation.
- Thiadiazoles are associated with broader bioactivity spectra, including antimicrobial and antifungal properties (), whereas thiazoles are more commonly linked to anti-inflammatory and anticancer applications.
Substituent Effects
- Aromatic Substituents :
- The 2,5-dimethoxyphenyl group in the target compound may confer electron-donating effects, improving binding to cytochrome P450 enzymes or antimicrobial targets.
- In contrast, trifluoromethyl () and chlorophenyl () groups introduce electronegativity, possibly improving metabolic stability and target affinity.
Q & A
Basic Research Questions
Q. What are the key synthetic routes and critical steps for synthesizing 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide?
- The synthesis typically involves multi-step reactions:
Formation of the thiadiazole ring via cyclization of thiosemicarbazides.
Introduction of the tert-butyl ureido group through nucleophilic substitution or coupling reactions.
Thioether linkage formation between the thiadiazole and acetamide moieties using coupling agents like potassium carbonate in DMF or acetone .
- Critical steps include precise control of reaction time, temperature (often 60–80°C), and solvent polarity to avoid side products.
Q. Which analytical techniques are essential for characterizing this compound post-synthesis?
- Nuclear Magnetic Resonance (NMR): Confirms structural integrity, including substituent positions on aromatic rings and thiadiazole .
- Mass Spectrometry (MS): Validates molecular weight and purity, with ESI-MS preferred for detecting labile functional groups .
- Elemental Analysis: Ensures stoichiometric accuracy of C, H, N, and S .
Advanced Research Questions
Q. How can researchers optimize synthetic yields when encountering low reproducibility?
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) versus acetone to balance reactivity and solubility .
- Catalyst Selection: Use bases like triethylamine or DBU to enhance coupling efficiency .
- Reaction Monitoring: Employ TLC or HPLC to track intermediate formation and adjust stoichiometry in real time .
Q. How should contradictions in biological activity data (e.g., varying IC50 values) be resolved?
- Replicate Assays: Conduct dose-response curves in triplicate under standardized conditions (pH, temperature, cell line passage number) .
- Orthogonal Assays: Validate activity using complementary methods (e.g., fluorescence-based vs. colorimetric assays) to rule out assay-specific artifacts .
- Compound Stability Testing: Assess degradation in assay buffers via HPLC to confirm bioactivity correlates with intact compound .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Analog Synthesis: Modify substituents (e.g., tert-butyl to cyclopropyl, methoxy to ethoxy) and test for changes in potency .
- 3D-QSAR Modeling: Use molecular docking to predict binding affinities against targets like kinase enzymes or GPCRs .
- Pharmacophore Mapping: Identify critical hydrogen-bonding or hydrophobic interactions using crystallography or NMR titration .
Q. What methodologies are recommended for identifying the compound’s molecular targets?
- Affinity Chromatography: Immobilize the compound on resin to pull down binding proteins from cell lysates .
- CRISPR Screening: Perform genome-wide knockout screens to identify genes whose loss abrogates compound activity .
- Thermal Shift Assays: Monitor protein thermal stability shifts upon compound binding to identify targets .
Q. How can the compound’s stability under physiological conditions be systematically evaluated?
- pH Stability: Incubate in buffers (pH 2–9) at 37°C and quantify degradation via LC-MS over 24–72 hours .
- Plasma Stability: Assess metabolic breakdown in human plasma using HPLC to estimate in vivo half-life .
- Light/Temperature Sensitivity: Store under accelerated conditions (40°C, 75% humidity) and monitor structural integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
